Epetraborole R-mandelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epetraborole R-Mandelate is a potent and selective leucyl-tRNA synthetase inhibitor.
Wissenschaftliche Forschungsanwendungen
Inhibitor for Mycobacterium abscessus
Epetraborole has been identified as a potent inhibitor against Mycobacterium abscessus, a challenging respiratory pathogen. Studies have highlighted its significant in vitro and in vivo efficacy, surpassing existing therapies like tigecycline. This opens new avenues for treating M. abscessus infections, especially in patients with high drug resistance and poor long-term outcomes (Kim et al., 2021).
Enhanced Efficacy with Norvaline
Research indicates that combining epetraborole with norvaline significantly increases its efficacy against Mycobacterium abscessus. This combination therapy demonstrated improved outcomes in in vivo models, suggesting a promising strategy for tackling M. abscessus infections (Sullivan et al., 2021).
Activity Against Nontuberculous Mycobacteria
Epetraborole shows potent activity against various nontuberculous mycobacteria (NTM), including Mycobacterium avium complex. It has been effective in combination with other agents, without significant antagonism, suggesting its potential as part of combination therapies for NTM infections (Destefano et al., 2022).
Drug-Drug Interaction Assessment
Assessments of epetraborole's interaction with major cytochrome P450 enzymes indicate a low risk of drug-drug interactions. This finding is crucial for its potential use in combination therapies, especially for complex treatment regimens in infectious diseases (Shafiee et al., 2022).
Efficacy in Chronic Mouse Lung Infection Model
Epetraborole demonstrates significant efficacy against Mycobacterium avium complex in a chronic mouse lung infection model, both as monotherapy and in combination with standard care. This highlights its potential in treating pulmonary infections caused by MAC (De et al., 2022).
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic/pharmacodynamic (PK/PD) analyses of epetraborole, especially in models of Mycobacterium avium complex lung disease, indicate its high bactericidal potential and effective intracellular penetration. This research is pivotal in understanding epetraborole's therapeutic potential and optimizing dosing regimens (Athale et al., 2022).
Clinical Tolerability and Pharmacokinetics
A Phase 1b study of epetraborole showed its tolerability and predictable pharmacokinetics at therapeutic dosages for Mycobacterium avium complex lung disease. Such studies are crucial in advancing epetraborole to clinical use (Eckburg et al., 2022).
In Vitro Activity Against MAC Isolates
In vitro studies have shown epetraborole's potent activity against Mycobacterium avium complex isolates, demonstrating its potential as a robust anti-MAC agent (Destefano et al., 2022).
PK-PD Target Attainment Analyses
PK-PD target attainment analyses support epetraborole's oral dosing regimen for treating Mycobacterium avium complex lung disease, providing a foundation for its clinical application (Bhavnani et al., 2022).
Population Pharmacokinetic Model Development
The development of a population pharmacokinetic model for epetraborole, using data from Phase 1 and 2 studies, is a critical step in determining its dosage for patients with Mycobacterium avium complex lung disease (Ganesan et al., 2022).
Eigenschaften
1234563-15-5 | |
Molekularformel |
C19H24BNO7 |
Molekulargewicht |
389.21 |
IUPAC-Name |
3-[[(3S)-3-(Aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol (R)-mandelate |
InChI |
InChI=1S/C11H16BNO4.C8H8O3/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;9-7(8(10)11)6-4-2-1-3-5-6/h1,3-4,10,14-15H,2,5-7,13H2;1-5,7,9H,(H,10,11)/t10-;7-/m11/s1 |
InChI-Schlüssel |
GKQOYBLEEYTDIB-DEZAYANASA-N |
SMILES |
OB1O[C@H](CN)C2=CC=CC(OCCCO)=C21.O[C@H](C3=CC=CC=C3)C(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Epetraborole R-Mandelate; Epetraborole R Mandelate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.